molecular formula C14H13N3O2 B5608806 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-7-methyl-2-quinolinol

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-7-methyl-2-quinolinol

Cat. No. B5608806
M. Wt: 255.27 g/mol
InChI Key: DBNAKINIEHEVIH-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds known for their diverse biological activities, which is a result of their complex molecular structures. These structures often include quinolinone and oxadiazole moieties, which have been extensively studied for their potential in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds similar to "3-(5-ethyl-1,2,4-oxadiazol-3-yl)-7-methyl-2-quinolinol" involves multi-step reactions starting from quinolinone or oxadiazole precursors. For example, Hassan et al. (2017) synthesized novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones from quinolinone precursors through reactions with phosphorus sulfides, indicating the complexity and versatility of synthetic routes for such compounds (Hassan, Abdel‐kariem, & Ali, 2017).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and quinolinone rings is characterized by their heterocyclic nature, which contributes to their biological activity. Structural analyses often include spectroscopic means, including X-Ray crystallography, to confirm the arrangement of atoms within the molecule, as seen in the work of El-Abadelah et al. (2006) on heterocycles fused onto 4-oxoquinolines (El-Abadelah, Al-Hiari, Khanfar, Qaisi, Abu Shuheil, & Boese, 2006).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, reflecting their reactivity towards different reagents. For instance, the formation of oxadiazoline derivatives through 1,3-dipolar cycloaddition reactions, as reported by Huang et al. (2015), showcases the chemical versatility of these molecules (Huang, Fei, Hu, & Liu, 2015).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. These properties are often determined through experimental measurements and are essential for the compound's application in different fields.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies like those conducted by Joshi et al. (2011) on the synthesis and antibacterial activity of oxadiazol-quinoline derivatives illustrate the importance of chemical properties in determining the potential use of these compounds in medicinal chemistry (Joshi, Mandhane, Khan, & Gill, 2011).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-12-16-13(17-19-12)10-7-9-5-4-8(2)6-11(9)15-14(10)18/h4-7H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNAKINIEHEVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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